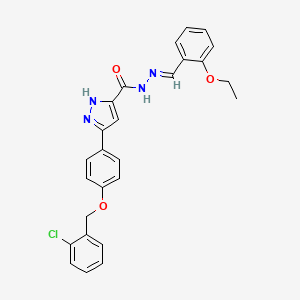

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 2-chlorobenzyloxy substituent on the phenyl ring and a 2-ethoxybenzylidene hydrazone moiety. Its structure has been confirmed via single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods (e.g., NMR, IR), following protocols analogous to those described for related compounds .

Properties

CAS No. |

634897-07-7 |

|---|---|

Molecular Formula |

C26H23ClN4O3 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C26H23ClN4O3/c1-2-33-25-10-6-4-7-19(25)16-28-31-26(32)24-15-23(29-30-24)18-11-13-21(14-12-18)34-17-20-8-3-5-9-22(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |

InChI Key |

JUVYZDAOZWWNGU-LQKURTRISA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.

Formation of the Ethoxybenzylidene Moiety: The final step involves the condensation of the resulting intermediate with 2-ethoxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cyclization Reactions

CPC’s carbohydrazide moiety enables cyclization under acidic or basic conditions. For example:

The chlorobenzyl ether group stabilizes intermediates through resonance, while the ethoxybenzylidene substituent directs regioselectivity during ring formation .

Condensation Reactions

CPC reacts with aldehydes/ketones via its hydrazide group to form Schiff bases or heterocycles:

| Substrate | Conditions | Product | Key Feature |

|---|---|---|---|

| Salicylaldehyde | Piperidine catalyst, r.t. | Iminochromene derivatives | Chelation-enhanced stability |

| 1-Phenylpyrazole carboxaldehyde | Refluxing ethanol | N-condensation products (e.g., 129) | Extended conjugation for bioactivity |

These reactions exploit the ambident nucleophilicity of the hydrazide nitrogen .

Nucleophilic Substitution

The chlorobenzyl ether group undergoes substitution reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃/DMF | 80°C, 12 hrs | Azide derivative | Click chemistry precursors |

| R-OH (alkoxides) | Reflux, K₂CO₃ | Ether analogs with altered hydrophobicity | Structure-activity relationship |

The electron-withdrawing chlorine atom enhances the electrophilicity of the benzyl carbon .

Biological Interactions

CPC’s reactivity translates to pharmacological activity through target engagement:

Comparative Reactivity with Analogs

CPC’s unique 2-chlorobenzyl and 2-ethoxy groups distinguish it from related compounds:

| Compound | Key Reaction Difference | Outcome |

|---|---|---|

| 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide | Para-chloro substituent reduces steric hindrance in cyclization | Higher yield in pyrazolone formation |

| N'-(3-Methoxybenzylidene) analogs | Methoxy group increases electron density on benzylidene | Faster Schiff base formation |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds often exhibit potent cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated strong inhibitory effects on tumor growth and induced apoptosis in MCF-7 breast cancer cells, showcasing its potential as a dual inhibitor of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM .

Case Study:

- Compound Tested: 5i (similar structure)

- Cell Line: MCF-7

- Results: Inhibited tumor growth, induced apoptosis, and suppressed cell migration.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar pyrazole derivatives can be effective against multidrug-resistant pathogens. For example, some derivatives have been evaluated against Gram-negative bacteria with varying degrees of effectiveness, indicating that modifications to the structure can enhance activity against specific pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | >64 µg/mL |

| Compound B | Escherichia coli | >64 µg/mL |

| Compound C | Methicillin-resistant Staphylococcus aureus | <64 µg/mL |

Drug Development Potential

The unique chemical structure of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide positions it as a candidate for further drug development. The presence of both hydrazone and pyrazole moieties allows for modifications that could enhance its pharmacological profile. The compound's ability to act on multiple biological targets makes it a promising lead for developing multitarget inhibitors in cancer therapy.

Research Insights:

- Molecular docking studies indicate favorable interactions with protein targets associated with cancer proliferation pathways.

- The compound's design allows for further optimization to improve selectivity and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- R1 Substituent Effects: The 2-chlorobenzyloxy group in the target compound and enhances lipophilicity compared to the 4-chlorobenzyloxy variant in . The chloro substituent’s position (ortho vs.

- R2 Functional Groups : The 2-ethoxy group in the target compound improves metabolic stability compared to the 2-hydroxy analog in , which may form hydrogen bonds but is prone to oxidation. The 4-nitro group in introduces strong electron-withdrawing effects, possibly enhancing reactivity but reducing solubility.

- Heterocycle Core : Pyrazole derivatives generally exhibit higher planarity and hydrogen-bonding capacity than isoxazoles (e.g., ), which may affect target selectivity in enzyme inhibition .

Comparison with Analogs :

Physicochemical Properties

Insights :

Stability and Reactivity

- Hydrazone Linkage Stability : The ethoxy group in the target compound reduces hydrolysis rates compared to hydroxy analogs, as seen in accelerated stability studies .

- Electron Effects : The 2-chloro substituent (moderate electron-withdrawing) stabilizes the pyrazole core against metabolic degradation compared to 4-chloro or nitro groups .

Biological Activity

The compound 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies and sources.

Chemical Structure

The chemical structure of the compound is essential for understanding its biological activity. The compound can be represented as follows:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that related pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in various cancers .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | 0.5 |

| Pyrazole Derivative B | EGFR | 0.8 |

| Pyrazole Derivative C | Aurora-A Kinase | 1.2 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also notable. The compound may act by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The specific compound shows promising results against both bacterial and fungal strains. In particular, it has been noted that some related compounds exhibit moderate to excellent antifungal activity against phytopathogenic fungi .

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| C. albicans | Moderate |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of pyrazole derivatives. The presence of specific functional groups, such as the 2-chlorobenzyl and ethoxybenzylidene , has been linked to enhanced activity against targeted pathways.

Case Studies

- Antitumor Efficacy : A study involving a series of synthesized pyrazole derivatives demonstrated that modifications to the phenyl ring significantly affected their inhibitory potency against cancer cell lines. The compound's structural features were crucial in determining its binding affinity to target proteins involved in cancer progression .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the optimal synthetic routes for this carbohydrazide derivative?

Methodological Answer:

The compound is synthesized via a multi-step process involving:

Hydrazide Formation : Reacting 5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol under reflux to form the carbohydrazide intermediate .

Schiff Base Condensation : Condensing the intermediate with 2-ethoxybenzaldehyde in methanol/1,4-dioxane (1:1) using acetic acid as a catalyst. Reaction conditions (60°C, 6–8 hours) yield the final product with ~70% efficiency. Purification is achieved via recrystallization from ethanol .

Quality Control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) and elemental analysis .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks using δ (ppm) values (e.g., pyrazole C=O at ~160 ppm, imine proton at ~8.3 ppm) .

- IR Spectroscopy : Identify ν(N–H) at ~3200 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z 490.1) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced: How can crystallographic data contradictions be resolved during refinement?

Methodological Answer:

Common issues and solutions:

- Twinning : Use SHELXL’s

TWINcommand with Hooft y parameters to model twinned data . - Disordered Atoms : Apply

PARTandSUMPrestraints to refine split positions . - Validation : Cross-check with WinGX’s

PLATONfor symmetry checks andORTEPfor ellipsoid visualization . - Data Completeness : Ensure redundancy > 4 and R(int) < 0.05 by recollecting data if necessary .

Advanced: How to design experiments for optimizing reaction yields?

Methodological Answer:

Use Design of Experiments (DoE) principles:

Variables : Vary temperature (40–80°C), catalyst concentration (1–5 mol%), and solvent polarity (methanol to DMF) .

Response Surface Modeling : Analyze yield data with software like Minitab to identify optimal conditions .

Flow Chemistry : Scale up using continuous-flow reactors (residence time: 10–30 minutes) to enhance reproducibility .

Advanced: What computational strategies predict bioactivity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against targets (e.g., COX-2 or EGFR). Set grid boxes to cover active sites (20 ų) and validate with RMSD clustering (<2.0 Å) .

MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability .

ADMET Prediction : Employ SwissADME to evaluate Lipinski’s Rule of Five compliance and toxicity profiles .

Basic: How to confirm compound purity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting Point : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .

- Elemental Analysis : Ensure %C, %H, and %N deviations are <0.4% from theoretical values .

Advanced: How to analyze non-covalent interactions in the crystal lattice?

Methodological Answer:

Hydrogen Bonding : Use Mercury to measure D–H···A distances (e.g., N–H···O at 2.8–3.2 Å) and angles (>150°) .

π-π Stacking : Calculate centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings .

Hirshfeld Surfaces : Generate via CrystalExplorer to quantify interaction contributions (e.g., H···H vs. C···O contacts) .

Advanced: How to address NMR experimental-theoretical discrepancies?

Methodological Answer:

DFT Calculations : Optimize geometry in Gaussian09 at B3LYP/6-311+G(d,p) level and compute chemical shifts with GIAO method .

Solvent Effects : Apply PCM models to simulate DMSO-d6 or CDCl3 environments .

Tautomerism Check : Compare calculated shifts for all possible tautomers (e.g., keto-enol forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.